![molecular formula C14H9ClN2O2 B1421996 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione CAS No. 1457483-77-0](/img/structure/B1421996.png)
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione
Vue d'ensemble
Description
“2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” is a small molecule with the chemical formula C14H9ClN2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” consists of a isoindole ring attached to a 2-chloropyridin-4-yl group . The average molecular weight is 272.686 and the monoisotopic weight is 272.035255249 .Applications De Recherche Scientifique
1. Molecular Structure and Packing Analysis
Research on similar compounds, like N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a close analog, has been conducted to understand their molecular structure and packing. These studies typically involve analyzing hydrogen-bonding and C—H⋯π interactions which are crucial for the compound's stability (Wang, Jian, & Liu, 2008).
2. Synthesis Methods
Efficient synthesis methods for similar compounds have been explored. For instance, a study detailed the synthesis of various 2-[(Arylaminomethyl)-isoindole-1,3-dione derivatives through conventional and microwave-assisted reactions, providing insights into possible synthesis pathways for the compound (Sena et al., 2007).
3. Vibrational and DFT Studies
Vibrational and Density Functional Theory (DFT) studies, similar to those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, offer valuable information on the fundamental modes and geometric optimization of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
4. Crystal Structure Analysis
The crystal structure and conformation of compounds like 2-[(phenylamino) methyl]-isoindole-1,3-dione have been extensively studied. Such analyses help understand the hydrogen bonding interactions which play a vital role in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
5. Antimicrobial Screening
Some studies focus on the antimicrobial properties of isoindole-1,3-dione derivatives, indicating potential applications in developing chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Mécanisme D'action
Target of Action
The primary target of 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .
Mode of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications . They have gained significant attention for their potential use in various fields such as pharmaceutical synthesis .
Biochemical Pathways
Given its target, it is likely involved in thenucleotide synthesis pathway , specifically the synthesis of thymidine monophosphate (dTMP), a precursor for DNA synthesis and repair .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
Given its target, it may have an impact on dna replication and repair processes by affecting the availability of dtmp .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTCJOSHIVQMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



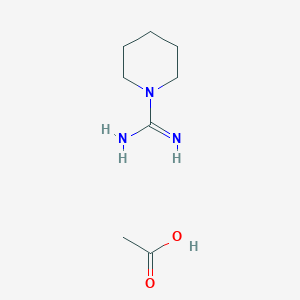
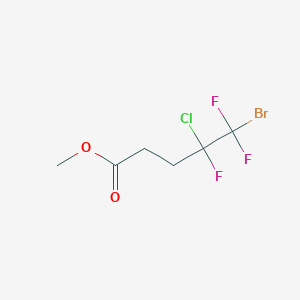
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

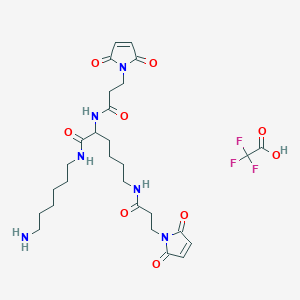
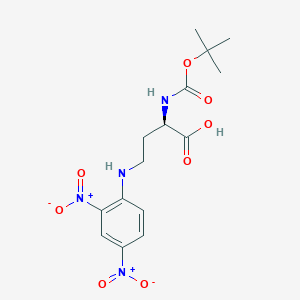
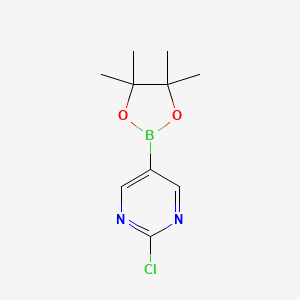
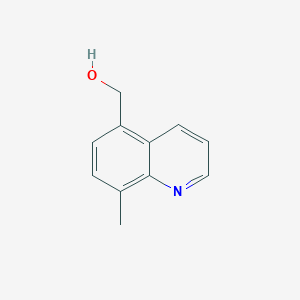
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)
![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)